3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted nitrile oxide with a tosylmethyl hydrazone. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tosylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxadiazole N-oxides, hydrazine derivatives, and various substituted oxadiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the tosylmethyl group, which can affect its reactivity and biological activity.
5-(Tosylmethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which can influence its chemical properties and applications.
3-Phenyl-5-methyl-1,2,4-oxadiazole:
Uniqueness
3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the phenyl and tosylmethyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, while also presenting relevant data tables and case studies.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic compounds that have shown a wide range of pharmacological activities. The 1,2,4-oxadiazole ring system is particularly notable for its versatility in drug design and development. Compounds with this scaffold have been investigated for their potential as anticancer agents, anti-inflammatory drugs, and anticonvulsants among other therapeutic applications .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC-3 (Prostate) | 0.67 | Inhibition of thymidylate synthase |
HCT-116 (Colon) | 0.80 | Induction of apoptosis via caspase pathway |
ACHN (Renal) | 0.87 | Inhibition of HDAC and topoisomerase II |
The compound's mechanism involves targeting key enzymes involved in DNA synthesis and cancer cell proliferation . Molecular docking studies have suggested that it binds effectively to these targets, enhancing its anticancer potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it is particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | >100 |
Bacillus subtilis | 10 |
The presence of the tosylmethyl group enhances the lipophilicity of the compound, facilitating its penetration through bacterial membranes .
Anticonvulsant Activity
The anticonvulsant properties of oxadiazoles have been well-documented. Preliminary studies on this compound indicate promising results in seizure models.
Table 3: Anticonvulsant Activity
Model | Dose (mg/kg) | Result |
---|---|---|
Maximal Electroshock | 30 | Significant reduction in seizure activity |
Pentylenetetrazole | 20 | Prolonged latency to seizure onset |
The compound's anticonvulsant effect is thought to involve modulation of GABAergic neurotransmission .
Case Studies
A recent study evaluated the efficacy of various oxadiazole derivatives in cancer treatment. Among them, this compound was highlighted for its selective action against prostate and colon cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's therapeutic potential .
Another investigation focused on the antimicrobial properties of this oxadiazole derivative. The results indicated that it could serve as a lead compound for developing new antibiotics against resistant strains of bacteria .
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(19,20)11-15-17-16(18-21-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNXIKYOJCPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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